

Application Notes and Protocols for Photoredox-Catalyzed Trifluoromethoxylation Reactions

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Compound of Interest

Compound Name: *(Trifluoromethoxy)benzene*

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The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is of significant interest in drug discovery and materials science. This substituent can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Photoredox catalysis has emerged as a powerful and versatile platform for the direct C-H trifluoromethoxylation of a wide range of organic substrates under mild reaction conditions, avoiding the need for pre-functionalized starting materials.^{[1][2]} This document provides detailed application notes, experimental protocols, and data for photoredox-catalyzed trifluoromethoxylation reactions.

Application Notes

The trifluoromethoxy group is considered a "super-halogen" due to its high electronegativity and lipophilicity.^[3] Its incorporation into bioactive molecules can lead to improved pharmacokinetic and pharmacodynamic properties. Traditional methods for introducing the -OCF₃ group often require harsh conditions and have limited functional group tolerance. Photoredox catalysis offers a milder and more general alternative, enabling the direct functionalization of complex molecules at a late stage of a synthetic sequence.^{[1][4]}

Visible-light-mediated photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under ambient temperature.^[5] In the context of trifluoromethoxylation, a photocatalyst is used to generate a trifluoromethoxy radical (•OCF₃) from a suitable precursor.

This radical can then engage in reactions with a variety of substrates, including arenes, heteroarenes, and ketones.[\[2\]](#)[\[3\]](#)

The key advantages of this methodology include:

- Mild Reaction Conditions: Reactions are typically carried out at room temperature using visible light, often from household lamps or LEDs.[\[5\]](#)[\[6\]](#)
- High Functional Group Tolerance: The mild conditions allow for the trifluoromethoxylation of substrates bearing a wide range of functional groups.[\[7\]](#)
- Direct C-H Functionalization: This approach enables the direct conversion of C-H bonds to C-OCF₃ bonds, streamlining synthetic routes.[\[2\]](#)
- Broad Substrate Scope: The methodology has been successfully applied to electron-rich and electron-deficient arenes, various heterocycles, and enol carbonates derived from ketones.[\[3\]](#)[\[5\]](#)

Data Presentation

Table 1: Photoredox Trifluoromethoxylation of Arenes

Entry	Arene Substrate	Photocatalyst	OCF3 Source	Solvent	Yield (%)	Reference
1	Benzene	--INVALID-LINK--2	BTMP	MeCN	74	[2]
2	Toluene	--INVALID-LINK--2	BTMP	MeCN	65 (o:m:p = 45:35:20)	[2]
3	Anisole	--INVALID-LINK--2	BTMP	MeCN	58 (o:p = 60:40)	[2]
4	Fluorobenzene	--INVALID-LINK--2	BTMP	MeCN	72 (o:m:p = 20:10:70)	[2]
5	Chlorobenzene	--INVALID-LINK--2	BTMP	MeCN	78 (o:m:p = 30:15:55)	[2]
6	Benzonitrile	--INVALID-LINK--2	BTMP	MeCN	81 (m-major)	[2]
7	Methyl Benzoate	--INVALID-LINK--2	BTMP	MeCN	75 (m-major)	[2]

BTMP = Bis(trifluoromethyl)peroxide

Table 2: Photoredox Trifluoromethoxylation of Heteroarenes

Entry	Heteroarene Substrate	Photocatalyst	OCF3 Source	Solvent	Yield (%)	Reference
1	Pyridine	--INVALID-LINK--2	BTMP	MeCN	55 (C2-major)	[2]
2	4-Cyanopyridine	--INVALID-LINK--2	BTMP	MeCN	68 (C2-major)	[2]
3	Thiophene	--INVALID-LINK--2	Reagent 1	MeCN/CH ₂ Cl ₂	45	[8]
4	Furan	--INVALID-LINK--2	Reagent 1	MeCN/CH ₂ Cl ₂	42	[8]
5	Pyrrole (N-Boc)	--INVALID-LINK--2	Reagent 1	MeCN/CH ₂ Cl ₂	51	[8]

BTMP = Bis(trifluoromethyl)peroxide; Reagent 1 is a specialized N-trifluoromethoxy pyridinium salt.

Table 3: Photoredox α -Trifluoromethoxylation of Ketones (via Enol Carbonates)

Entry	Ketone Precursor (Enol Carbonat e)	Photocat alyst	OCF3 Source	Solvent	Yield (%)	Referenc e
1	Acetophen one enol carbonate	4-CzIPN	N- trifluoromet hoxy-4- cyanopyridi num salt	Dioxane	50	[3]
2	4'- Methoxyac etophenon e enol carbonate	4-CzIPN	N- trifluoromet hoxy-4- cyanopyridi num salt	Dioxane	45	[3]
3	4'- Chloroacet ophenone enol carbonate	4-CzIPN	N- trifluoromet hoxy-4- cyanopyridi num salt	Dioxane	48	[3]
4	Propiophe none enol carbonate	4-CzIPN	N- trifluoromet hoxy-4- cyanopyridi num salt	Dioxane	42	[3]
5	Cyclohexa none enol carbonate	4-CzIPN	N- trifluoromet hoxy-4- cyanopyridi num salt	Dioxane	35	[3]

Experimental Protocols

Protocol 1: General Procedure for Photoredox C-H Trifluoromethoxylation of Arenes[2]

Materials:

- Arene substrate (0.5 mmol, 1.0 equiv)
- Bis(trifluoromethyl)peroxide (BTMP) (1.0 M in MeCN, 0.5 mL, 0.5 mmol, 1.0 equiv)
- --INVALID-LINK--2 (1.5 mol%)
- Potassium fluoride (KF) (0.1 equiv)
- Anhydrous acetonitrile (MeCN) (to a total volume of 2.5 mL)
- 8 mL screw-cap vial with a magnetic stir bar
- Blue LED lamp (e.g., Kessil KSH150B)[9]

Procedure:

- To an 8 mL screw-cap vial equipped with a magnetic stir bar, add the arene substrate (0.5 mmol), --INVALID-LINK--2 (1.5 mol%), and KF (0.1 equiv).
- In a fume hood, add anhydrous acetonitrile (to a total volume of 2.5 mL).
- Add the solution of bis(trifluoromethyl)peroxide (BTMP) in MeCN (0.5 mL, 0.5 mmol).
- Seal the vial with a screw cap and place it on a magnetic stir plate.
- Irradiate the reaction mixture with a blue LED lamp at room temperature for 16 hours. Ensure the reaction is adequately stirred throughout the irradiation period. A cooling fan can be used to maintain the reaction at room temperature.[6]
- After 16 hours, remove the light source and quench the reaction by opening the vial to the air.

- The reaction mixture can be analyzed by ^{19}F NMR using an internal standard to determine the yield.
- For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Photoredox α -Trifluoromethoxylation of Ketones via Enol Carbonates[3]

Materials:

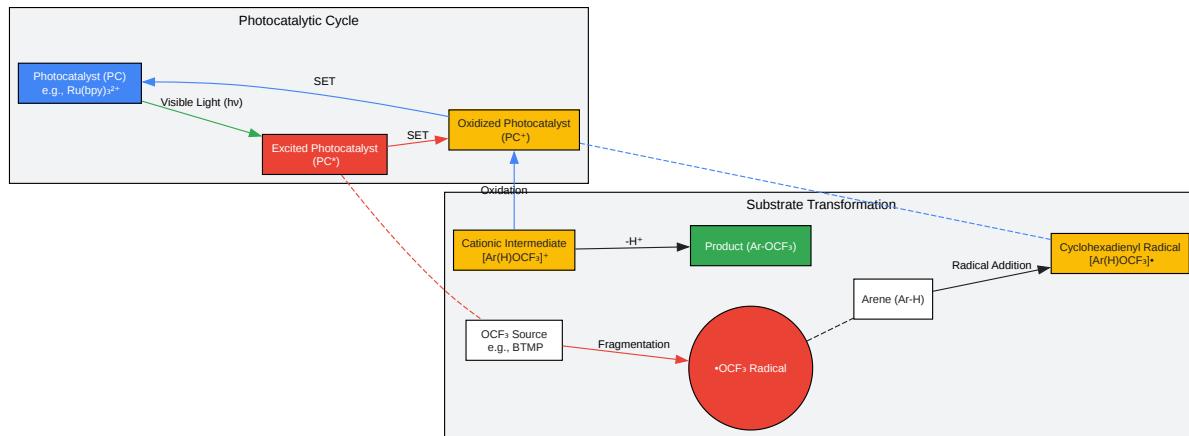
- Enol carbonate substrate (0.1 mmol, 1.0 equiv)
- N-trifluoromethoxy-4-cyanopyridinium salt (1.2 equiv)
- 4-CzIPN (photocatalyst, 2 mol%)
- Anhydrous 1,4-dioxane (1.0 mL)
- 8 mL screw-cap vial with a magnetic stir bar
- Blue LED lamp (456 nm)

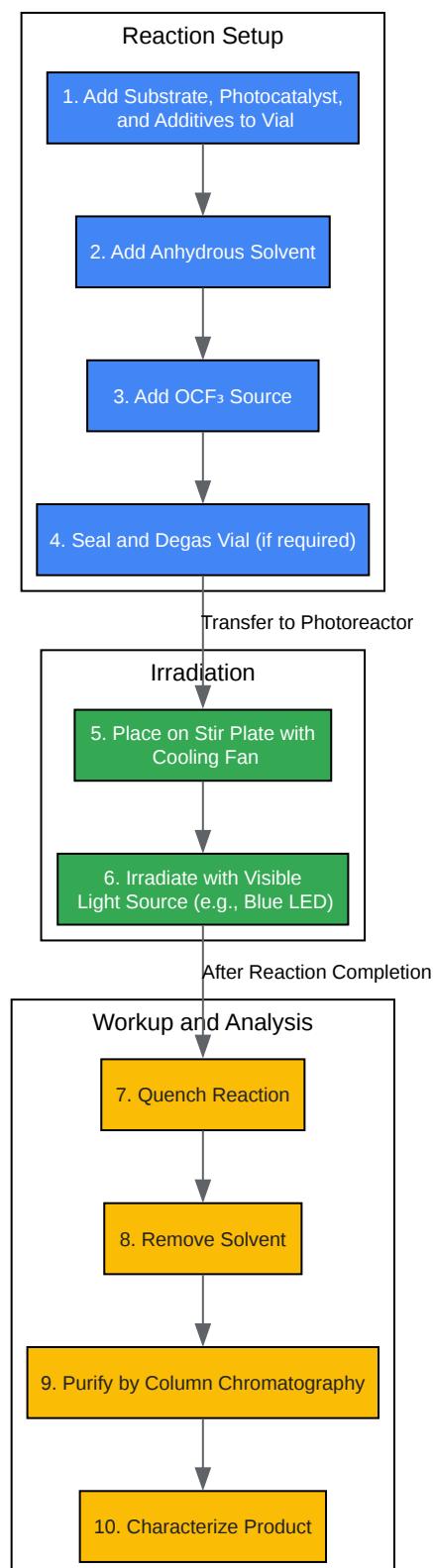
Procedure:

- In an 8 mL screw-cap vial equipped with a magnetic stir bar, dissolve the enol carbonate (0.1 mmol) and N-trifluoromethoxy-4-cyanopyridinium salt (1.2 equiv) in anhydrous 1,4-dioxane (1.0 mL).
- Add the photocatalyst 4-CzIPN (2 mol%).
- The vial is sealed and the mixture is degassed with argon for 10 minutes.
- Place the vial on a magnetic stir plate and irradiate with a 456 nm blue LED lamp at room temperature for 1 hour with vigorous stirring.
- Upon completion, the reaction is quenched by exposure to air.

- The solvent is removed in vacuo and the crude product is purified by flash column chromatography on silica gel to afford the desired α -trifluoromethoxy ketone.

Mandatory Visualization





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